N-(4-fluorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide

Description

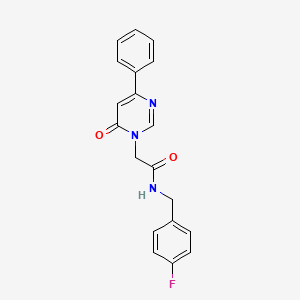

N-(4-fluorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a pyrimidinone derivative characterized by a 4-phenyl substituent on the pyrimidinone ring and a 4-fluorobenzyl group attached via an acetamide linker. This compound has drawn attention for its structural similarity to bioactive molecules, particularly those with antiproliferative properties. Its synthesis often involves coupling radiolabeled synthons like N-[4-fluoro(18F)benzyl]-2-bromoacetamide (NFLOBA) with bioactive cores such as EF24, a curcumin analog .

Key structural features:

- Pyrimidinone core: A six-membered aromatic ring with a ketone oxygen at position 4.

- 4-Phenyl substitution: Enhances hydrophobic interactions in biological systems.

- 4-Fluorobenzyl-acetamide side chain: Improves metabolic stability and target binding via fluorine’s electronegativity.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c20-16-8-6-14(7-9-16)11-21-18(24)12-23-13-22-17(10-19(23)25)15-4-2-1-3-5-15/h1-10,13H,11-12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAQRIGOXKJGAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-fluorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions.

Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Attachment of the fluorobenzyl group: This step involves the nucleophilic substitution reaction of 4-fluorobenzyl chloride with the pyrimidinone intermediate.

Formation of the acetamide linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-(4-fluorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, where nucleophiles can replace the fluorine atom.

Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Medicinal Chemistry

N-(4-fluorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide has garnered interest for its potential therapeutic properties. Research indicates that compounds of this class may exhibit:

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties : The compound has been evaluated for its ability to combat bacterial infections, showing promise against resistant strains .

Biochemical Research

The compound's structure allows it to interact with specific biological targets, making it a valuable tool in biochemical assays:

- Enzyme Inhibition : this compound may act as an inhibitor for certain enzymes, which could be explored for drug design .

Structural Biology

The crystalline structure of similar pyrimidine derivatives has been studied to understand their interactions at the molecular level. This information can inform the design of more effective derivatives with enhanced biological activity .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of pyrimidine derivatives, including this compound. The results indicated significant cytotoxicity against human breast cancer cells (MCF7), with IC50 values demonstrating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In a research article focusing on novel antimicrobial agents, this compound was tested against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. Potential targets include enzymes, receptors, and signaling pathways involved in various biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

NFLOBA-EF24

Structure : 2-[3,5-bis-(2-fluorobenzylidene)-4-piperidon-1-yl]-N-(4-fluorobenzyl)-acetamide.

Key Differences :

- Replaces the pyrimidinone core with a piperidone ring.

- Features bis-fluorobenzylidene groups instead of a 4-phenyl substituent.

Activity :

Pyridazinyl Analogs

Two closely related pyridazinyl derivatives are documented:

N-(4-Fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide .

N-(4-Fluorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide .

Structural Comparison :

| Feature | Target Compound | Pyridazinyl Analogs |

|---|---|---|

| Core Heterocycle | Pyrimidinone | Pyridazinone |

| Aromatic Substituents | 4-Phenyl | 4-Fluoro-2-methoxyphenyl or 2-fluoro-4-methoxyphenyl |

| Fluorine Position | 4-Fluorobenzyl | 4-Fluorobenzyl + methoxy/fluoro |

Functional Implications :

Radiolabeled Derivatives

N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide (from ) shares the 4-fluorobenzyl-acetamide backbone but incorporates a nitroimidazole group for hypoxia imaging. This highlights the versatility of the fluorobenzyl-acetamide scaffold in both therapeutic and diagnostic applications .

Data Table: Comparative Overview

Biological Activity

N-(4-fluorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide, with the CAS number 1058226-13-3, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

- Molecular Formula : C19H16FN3O2

- Molecular Weight : 337.3 g/mol

- Structure : The compound features a pyrimidine core substituted with a fluorobenzyl group and an acetamide moiety.

Biological Activity Overview

This compound has been studied for various biological activities, particularly its potential as an inhibitor in enzymatic reactions and its effects on cellular processes.

1. Enzyme Inhibition Studies

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit inhibitory activity against specific enzymes. For instance, compounds with similar structures have shown significant inhibition of HIV integrase, which is crucial for the viral lifecycle .

| Compound | IC50 Value (µM) | Target Enzyme |

|---|---|---|

| 13e | 0.65 | HIV Integrase |

This suggests that this compound may also possess similar inhibitory properties, although specific data on this compound is limited.

2. Anticancer Potential

The compound's structural characteristics hint at potential anticancer properties. Compounds in the same class have demonstrated moderate activity against various cancer cell lines. For example, studies on related pyrimidine derivatives have shown cytotoxic effects in vitro against several cancer types, indicating a possible mechanism of action through apoptosis induction or cell cycle arrest .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in cellular signaling pathways or enzymatic functions. The presence of the fluorobenzyl group may enhance lipophilicity and receptor binding affinity, potentially leading to increased biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Inhibitory Activity Against HIV Integrase : A study demonstrated that certain derivatives inhibited HIV integrase effectively but did not exhibit significant antiviral activity below cytotoxic concentrations .

- Anticancer Activity : Research on structurally similar pyrimidine derivatives revealed promising anticancer activity against various cell lines, suggesting potential applications in cancer therapy .

- Pharmacokinetics and Toxicology : Further investigations into the pharmacokinetics of similar compounds have indicated favorable absorption and distribution profiles, although specific data for this compound are still required .

Q & A

Q. What are the standard synthetic protocols for N-(4-fluorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide?

The synthesis typically involves multi-step organic reactions, starting with condensation of 4-phenylpyrimidin-6-one with halogenated intermediates, followed by fluorobenzyl substitution. Key steps include:

- Step 1 : Formation of the pyrimidinone core via cyclization of β-keto esters with urea derivatives under acidic conditions.

- Step 2 : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) and recrystallization to achieve >95% purity. Reaction yields range from 25–40%, depending on solvent polarity and catalyst choice (e.g., Pd-based catalysts for coupling steps) .

Q. Which analytical techniques are critical for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.2–8.1 ppm for aromatic protons).

- Mass Spectrometry (HRMS) : To verify molecular weight (C₁₉H₁₆FN₃O₂, [M+H]⁺ = 362.12).

- HPLC : For purity assessment (>98% by reverse-phase C18 columns).

- X-ray Crystallography : Optional for absolute configuration determination in crystalline derivatives .

Q. How is the compound’s preliminary biological activity screened?

- In vitro assays : Antiproliferative activity evaluated via MTT assays against cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values are compared to reference drugs like doxorubicin.

- Enzyme inhibition : Kinase inhibition profiling (e.g., EGFR, VEGFR2) using fluorescence-based assays.

- Controls : Include vehicle (DMSO) and positive controls (e.g., staurosporine for kinase assays) .

Advanced Research Questions

Q. How can synthetic yields be improved in multi-step routes?

- Catalyst optimization : Replace Pd(OAc)₂ with PdCl₂(dtbpf) for higher coupling efficiency (yield increases from 31% to 45% in analogous syntheses) .

- Solvent effects : Use polar aprotic solvents (e.g., DMF) for SNAr reactions to enhance reactivity.

- Temperature control : Microwave-assisted synthesis reduces reaction time from 16 h to 2 h, minimizing side-product formation .

Q. What strategies resolve contradictions in reported biological activities?

- Standardized assays : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa cells) and assay protocols (e.g., 48-h exposure for MTT).

- Orthogonal validation : Confirm antiproliferative effects via clonogenic assays or flow cytometry (apoptosis markers like Annexin V).

- SAR analysis : Compare analogs (e.g., 4-methoxybenzyl vs. 4-fluorobenzyl) to isolate structural determinants of activity .

Q. What is the hypothesized mechanism of action in cancer pathways?

- Target engagement : Molecular docking suggests interaction with ATP-binding pockets of kinases (e.g., CDK2, binding affinity ΔG = -9.2 kcal/mol).

- Downstream effects : Western blotting reveals downregulation of cyclin D1 and phospho-Rb in treated cells, indicating cell cycle arrest at G1/S.

- Resistance studies : siRNA knockdown of suspected targets (e.g., EGFR) to confirm on-mechanism activity .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Core modifications : Replace pyrimidinone with pyridazinone to assess impact on solubility (logP reduced from 3.2 to 2.7).

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance metabolic stability.

- Bioisosteres : Replace acetamide with sulfonamide to improve bioavailability (tested via Caco-2 permeability assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.